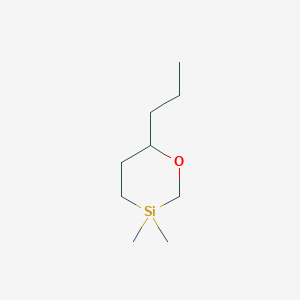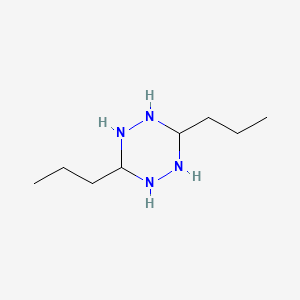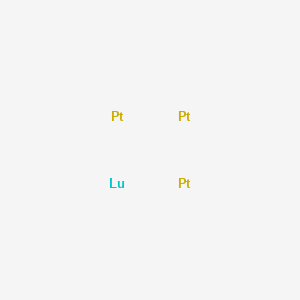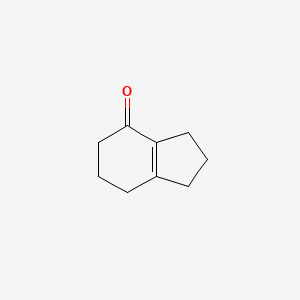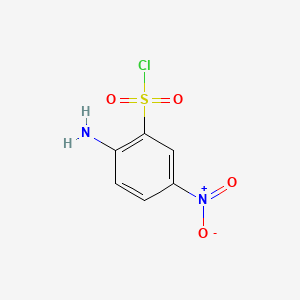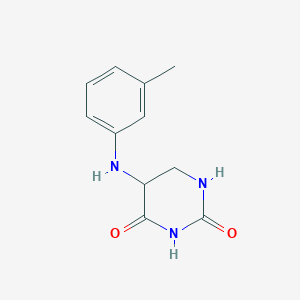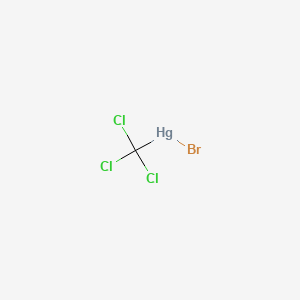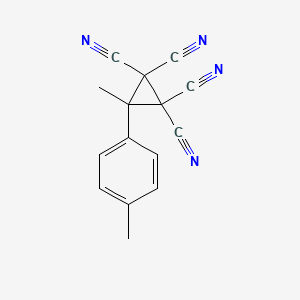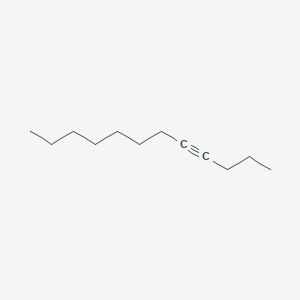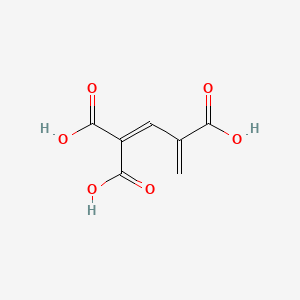
Buta-1,3-diene-1,1,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,3-diene-1,1,3-tricarboxylic acid is an organic compound with the molecular formula C7H6O6 It is a tricarboxylic acid derivative of buta-1,3-diene, characterized by the presence of three carboxyl groups attached to the diene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of buta-1,3-diene-1,1,3-tricarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of functionalized vinyl phosphates with organometallic reagents. For example, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert the vinyl phosphates into tri- and tetrasubstituted buta-1,3-dienes . Another approach involves the use of Grignard reagents to convert vinyl phosphordiamidates into α,β-unsaturated ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable reactions and efficient catalysts would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Buta-1,3-diene-1,1,3-tricarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The carboxyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aryllithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) and other organic solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aryllithium reagents can produce tri- and tetrasubstituted buta-1,3-dienes, while reactions with Grignard reagents can yield α,β-unsaturated ketones .
Applications De Recherche Scientifique
Buta-1,3-diene-1,1,3-tricarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers and other industrial materials .
Mécanisme D'action
The mechanism of action of buta-1,3-diene-1,1,3-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in various acid-base reactions and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Buta-1,3-diene-1,1,3-tricarboxylic acid can be compared with other similar compounds, such as:
Buta-1,3-diene-1,2,4-tricarboxylic acid: Another tricarboxylic acid derivative of buta-1,3-diene with slightly different carboxyl group positions.
3-carboxy-cis,cis-muconic acid: A tricarboxylic acid with a similar structure but different double bond configuration.
These compounds share similar chemical properties but differ in their specific structures and reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
15102-06-4 |
|---|---|
Formule moléculaire |
C7H6O6 |
Poids moléculaire |
186.12 g/mol |
Nom IUPAC |
buta-1,3-diene-1,1,3-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c1-3(5(8)9)2-4(6(10)11)7(12)13/h2H,1H2,(H,8,9)(H,10,11)(H,12,13) |
Clé InChI |
FJTJPWVBDIQNJL-UHFFFAOYSA-N |
SMILES canonique |
C=C(C=C(C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butan-2-yl)oxy]-1,2-diphenylethan-1-one](/img/structure/B14714030.png)
